Gpbar-1 is a cell surface receptor belonging to the G protein-coupled receptor (GPCR) superfamily. [, , , , ] This receptor is activated by bile acids, which are amphiphilic molecules synthesized in the liver from cholesterol. [, , , ] Gpbar-1 is highly expressed in various tissues, including the ileum, colon, liver, monocytes, brown adipose tissue, and brain. [, , , , , ] Gpbar-1 plays a critical role in regulating diverse physiological processes, including:
Gpbar-A was developed as a potent agonist targeting the G protein-coupled bile acid receptor. Its classification as a bile acid derivative positions it within a broader category of compounds that interact with bile acid receptors, which are critical for maintaining metabolic balance in the body. The compound has been extensively studied for its potential therapeutic applications, particularly in metabolic disorders and liver diseases.
The synthesis of Gpbar-A involves several intricate steps that transform bile acids into functional agonists. Key starting materials include cholic acid, chenodeoxycholic acid, and deoxycholic acid. The synthetic process typically includes:
Gpbar-A has a complex molecular structure characterized by its distinct arrangement of atoms that facilitate its interaction with the G protein-coupled receptor. The molecular formula is with a molecular weight of approximately 484.37 g/mol.
Structural analyses using techniques such as NMR spectroscopy and X-ray crystallography provide insights into the spatial arrangement of atoms within Gpbar-A, confirming its suitability for binding to GPBAR1.
Gpbar-A participates in various chemical reactions that modify its structure for enhanced activity:
The primary products resulting from these reactions are modified bile acid derivatives that exhibit enhanced binding capabilities to GPBAR1, thereby improving their pharmacological efficacy.
Gpbar-A acts primarily through its interaction with GPBAR1, leading to significant intracellular signaling changes:
The activation of GPBAR1 by Gpbar-A has been shown to regulate cholestasis and other metabolic functions through complex signaling networks involving various biochemical pathways.
The primary cellular effects include modulation of glucolipid homeostasis and energy expenditure, which are crucial for maintaining metabolic health.
Gpbar-A has significant applications in scientific research:
Gpbar-A (CAS 877052-79-4) is a synthetic small-molecule agonist specifically engineered to target the G protein-coupled bile acid receptor 1 (GPBAR1, also termed TGR5) with high selectivity. Structural analysis reveals that Gpbar-A features a tetrahydropyrido[4,3-d]pyrimidine core, which facilitates a U-shaped conformation upon binding to the receptor's orthosteric site. This conformation is stabilized by hydrophobic interactions with transmembrane domains 2, 3, and 5 (TM2, TM3, TM5) of GPBAR1, particularly through residues L244, L263, and L266, as inferred from homologous GPBAR1 structures [2]. Unlike endogenous bile acids (e.g., taurolithocholic acid, TLCA), Gpbar-A lacks steroid-like motifs, contributing to its enhanced receptor specificity and reduced off-target effects on nuclear receptors like FXR [9].
Functional Selectivity ProfilesGpbar-A exhibits nanomolar potency for human GPBAR1 (EC₅₀ = 0.019 µM in CRE-luciferase assays), with moderate activity at mouse GPBAR1 (EC₅₀ = 0.13 µM) [5]. This species-specific divergence is attributed to sequence variations in the ligand-binding pocket, notably residue S247 in humans versus A247 in rodents, which alters hydrogen-bonding capacity [2]. In cellular models, Gpbar-A demonstrates negligible activation of related receptors (e.g., FXR, S1PR2) at concentrations ≤10 µM, confirming its selectivity [9].
Table 1: Agonist Potency of Gpbar-A Across Experimental Systems
System | EC₅₀ (μM) | Assay Type | Reference |
---|---|---|---|
Human TGR5 (HEK293 cells) | 0.019 | CRE-luciferase reporter gene | [5] |
Mouse TGR5 (HEK293 cells) | 0.13 | CRE-luciferase reporter gene | [5] |
GLUTag cells (GLP-1 secretion) | 3.0* | Hormone release (fold-increase) | [5] |
Primary colonic cultures | 3.0* | GLP-1 release (4.2-fold increase) | [5] |
Concentration yielding maximal response |
Tissue-Specific EfficacyIn enteroendocrine systems, Gpbar-A (3 µM) stimulates glucagon-like peptide-1 (GLP-1) secretion 4.2-fold in primary colonic cultures and 2.6-fold in upper small intestinal cultures [5]. This aligns with high GPBAR1 expression in intestinal L-cells, where it potentiates nutrient-sensing pathways [9]. By contrast, its impact on hepatic Kupffer cells involves suppression of NLRP3 inflammasome activation, underscoring tissue-dependent functional outcomes [7].
GPBAR1 canonically couples to Gαs proteins, but ligand-specific conformational changes can bias signaling toward distinct downstream effectors. Gpbar-A exemplifies this by preferentially activating cAMP-dependent pathways over β-arrestin recruitment or calcium mobilization. Structural dynamics studies indicate that Gpbar-A binding induces a semi-open state in GPBAR1’s intracellular loop 3 (ICL3), sterically favoring Gαs engagement while occluding β-arrestin docking sites [8]. This contrasts with endogenous agonists like TLCA, which promote balanced Gαs/β-arrestin coupling [2].
Key Biased Signaling Pathways
Table 2: Signaling Bias of Gpbar-A vs. Endogenous Agonists
Agonist | cAMP Potency (EC₅₀, μM) | β-Arrestin Recruitment | Calcium Flux |
---|---|---|---|
Gpbar-A | 0.019 | Low (≤20% of TLCA) | Undetectable |
TLCA | 0.33 | High | Moderate |
LCA | 0.53 | Moderate | High |
Structural Determinants of BiasMolecular dynamics simulations reveal that Gpbar-A’s tetrahydropyridine group anchors to TM3, displacing TM6 outward by 12 Å—a shift critical for Gαs coupling but insufficient for β-arrestin conformational stabilization. Mutagenesis studies confirm that Y240A/S247A mutations in GPBAR1 abrogate Gpbar-A-induced cAMP production but minimally affect TLCA responses, highlighting ligand-specific activation microswitches [2] [8].
Gpbar-A’s engagement of GPBAR1 initiates a well-defined cAMP/protein kinase A (PKA) cascade, driving both transcriptional and non-genomic cellular responses. Upon receptor activation, adenylate cyclase converts ATP to cAMP, which binds PKA’s regulatory subunits, releasing catalytic subunits to phosphorylate serine/threonine residues in target proteins [6] [8].
Downstream Phosphoproteome
Cross-Talk with Mitochondrial FunctionGPBAR1 activation by Gpbar-A elevates mitochondrial cAMP pools, activating localized PKA. This phosphorylates the mitochondrial fission factor Drp1 at Ser637, increasing oxidative phosphorylation and reducing reactive oxygen species (ROS) by 40% in hepatocytes [9]. Such mechanisms underpin hepatoprotection in cholestatic models, where Gpbar-A preserves biliary HCO₃⁻ secretion via CFTR/AE2 exchangers [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7